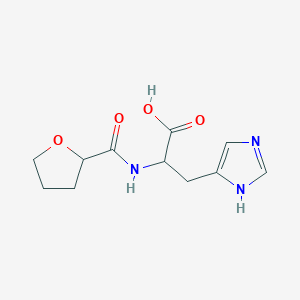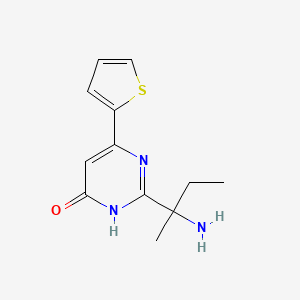
1-(Thiomorpholin-3-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thiomorpholin-3-yl)butan-2-one is an organic compound with the molecular formula C₈H₁₅NOS It is a sulfur-containing heterocyclic compound, which means it has a ring structure that includes sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: 1-(Thiomorpholin-3-yl)butan-2-one can be synthesized through a microwave-supported one-pot reaction. This method involves using a solid base catalyst, such as magnesium oxide (MgO), in an eco-friendly solvent like ethanol. The reaction time is significantly reduced to about one hour compared to conventional methods, which can take up to ten hours . The yield of the reaction ranges from 55% to 76%, depending on the specific derivatives being synthesized.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the use of microwave-assisted synthesis and green chemistry principles suggests a move towards more sustainable and efficient production techniques.
化学反応の分析
Types of Reactions: 1-(Thiomorpholin-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-(Thiomorpholin-3-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical intermediates and as a catalyst in certain reactions.
作用機序
The mechanism of action of 1-(Thiomorpholin-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors, enzymes, or other proteins, leading to a cascade of biochemical reactions. These interactions can result in various biological effects, such as antimicrobial or anticancer activities .
類似化合物との比較
1-(Thiomorpholin-3-yl)butan-1-one: Another sulfur-containing heterocyclic compound with similar structural features.
3,3-Dimethyl-1-(thiomorpholin-4-yl)butan-1-one: A related compound with a different substitution pattern.
Uniqueness: 1-(Thiomorpholin-3-yl)butan-2-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms
特性
分子式 |
C8H15NOS |
|---|---|
分子量 |
173.28 g/mol |
IUPAC名 |
1-thiomorpholin-3-ylbutan-2-one |
InChI |
InChI=1S/C8H15NOS/c1-2-8(10)5-7-6-11-4-3-9-7/h7,9H,2-6H2,1H3 |
InChIキー |
NTFMRTMMOJKCQR-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)CC1CSCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Methylphenyl)sulfonyl]cyclohexanamine](/img/structure/B13184674.png)
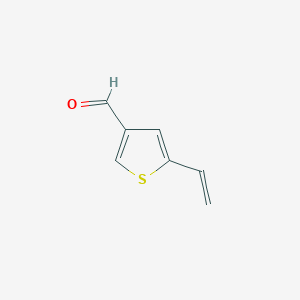
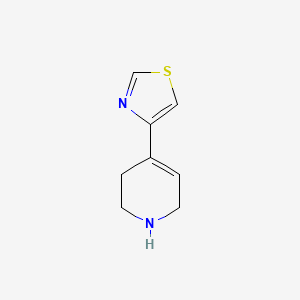
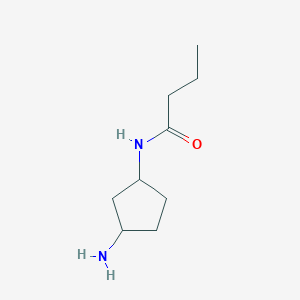
![3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13184696.png)
![2-{[3-(Methylsulfanyl)phenyl]methoxy}acetic acid](/img/structure/B13184699.png)
![[1-(Aminomethyl)-3-methylcyclopentyl]methanol](/img/structure/B13184701.png)
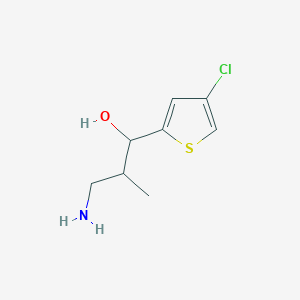
![{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13184720.png)
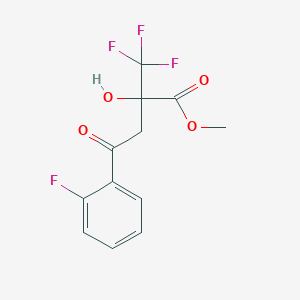
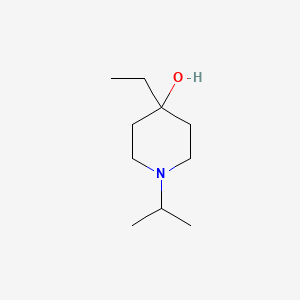
![2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol](/img/structure/B13184732.png)
